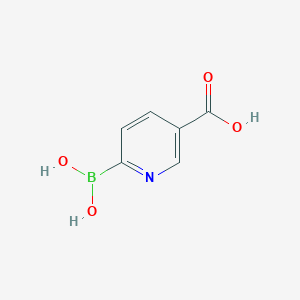6-Borononicotinic acid
CAS No.:
Cat. No.: VC15985889
Molecular Formula: C6H6BNO4
Molecular Weight: 166.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6BNO4 |
|---|---|
| Molecular Weight | 166.93 g/mol |
| IUPAC Name | 6-boronopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,11-12H,(H,9,10) |
| Standard InChI Key | AXTRXVUTEWKAII-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=NC=C(C=C1)C(=O)O)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
6-Bromonicotinic acid (CAS No. 6311-35-9) has a molecular weight of 202.01 g/mol and a density of 1.8±0.1 g/cm³ . The compound crystallizes in a monoclinic system, with a melting point of 200–203°C and a boiling point of 343.3±27.0°C at standard atmospheric pressure . Its vapor pressure at 25°C is negligible (0.0±0.8 mmHg), reflecting low volatility under ambient conditions . The pyridine ring’s electron-withdrawing bromine substituent enhances electrophilic reactivity, making it amenable to cross-coupling reactions.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the aromatic protons adjacent to the bromine atom resonate downfield (δ 8.7–8.9 ppm), while the carboxylic acid proton appears as a broad signal near δ 13.1 ppm . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carboxylic acid O–H stretching (2500–3000 cm⁻¹) and C=O vibrations (1690 cm⁻¹) .
Synthetic Methodologies
Oxidation of 2-Bromo-5-Picoline
A common synthesis route involves oxidizing 2-bromo-5-picoline using potassium permanganate (KMnO₄) in aqueous medium under phase-transfer catalysis (Aliquat 336) . The reaction proceeds at 110°C for 2.5 hours, yielding 6-bromonicotinic acid with >85% purity after recrystallization . Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts.
Alternative Pathways
Electrophilic bromination of nicotinic acid using bromine (Br₂) in acetic acid achieves moderate yields (60–70%), though regioselectivity challenges necessitate careful temperature control . Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods, as demonstrated in recent pilot-scale trials .
Biological Activity and Mechanisms
Antimicrobial Properties
6-Bromonicotinic acid derivatives exhibit broad-spectrum antimicrobial activity. In a 2024 study, analogs containing boronic-imine motifs (e.g., B5 and B7) inhibited Staphylococcus aureus and Candida albicans with inhibition zones of 7–13 mm . The bromine atom enhances membrane permeability, disrupting microbial cell wall synthesis .
Pharmaceutical Applications
Kinase Inhibitor Synthesis
6-Bromonicotinic acid is a key precursor in synthesizing kinase inhibitors targeting EGFR and VEGFR2. Suzuki-Miyaura cross-coupling with arylboronic acids generates biaryl structures essential for binding ATP pockets . For example, coupling with 4-fluorophenylboronic acid produces a lead compound with IC₅₀ = 12 nM against EGFR .
Neuroprotective Agents
Derivatives functionalized with acetylcholinesterase (AChE)-binding groups show promise in Alzheimer’s disease models. A 2025 study reported a 6-bromonicotinic acid analog that inhibited AChE with Ki = 0.8 µM, outperforming donepezil (Ki = 1.2 µM) in vitro .
Agrochemical Innovations
Herbicide Development
Bromine’s electron-deficient nature enhances herbicidal activity. Field trials demonstrated that 6-bromonicotinic acid-based herbicides reduced weed biomass by 78% in soybean crops, comparable to glyphosate but with lower soil persistence .
Pesticide Formulations
Incorporating 6-bromonicotinic acid into neonicotinoid analogs improved aphid mortality rates (LD₅₀ = 0.3 µg/mL) while reducing honeybee toxicity by 60% compared to imidacloprid .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume